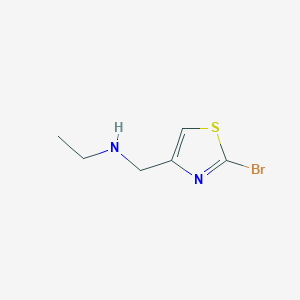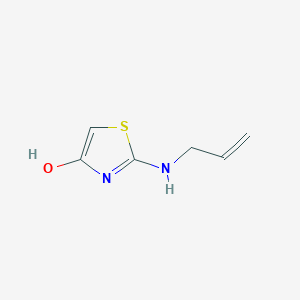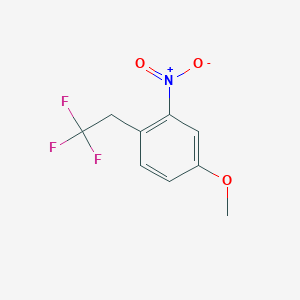
4-Methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8F3NO3 It is characterized by the presence of a methoxy group, a nitro group, and a trifluoroethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene typically involves the nitration of 4-methoxy-1-(2,2,2-trifluoroethyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as a solvent.
Oxidation: Potassium permanganate, acetone as a solvent.
Major Products
Reduction: 4-Methoxy-2-amino-1-(2,2,2-trifluoroethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Methoxy-2-nitrobenzaldehyde or 4-Methoxy-2-nitrobenzoic acid.
Scientific Research Applications
4-Methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and trifluoroethyl groups can influence the compound’s lipophilicity and binding affinity to various receptors or enzymes. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-nitro-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene: Similar structure but with a methyl group instead of a methoxy group.
2-Methoxy-5-nitrobenzotrifluoride: Similar structure but with a trifluoromethyl group and different substitution pattern on the benzene ring.
Uniqueness
4-Methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoroethyl group, in particular, can enhance the compound’s stability and influence its interactions with biological targets.
Properties
Molecular Formula |
C9H8F3NO3 |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
4-methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H8F3NO3/c1-16-7-3-2-6(5-9(10,11)12)8(4-7)13(14)15/h2-4H,5H2,1H3 |
InChI Key |
BSXLLQPWYMRKKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



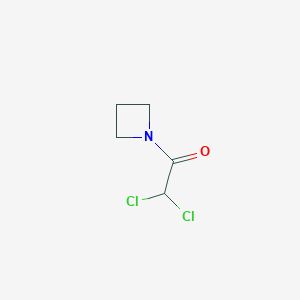
![2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13962334.png)
![Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate](/img/structure/B13962337.png)

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy-](/img/structure/B13962359.png)
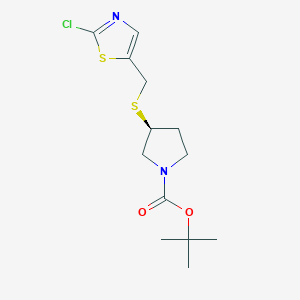
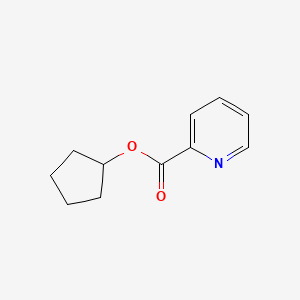
![5,10-dibromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13962371.png)
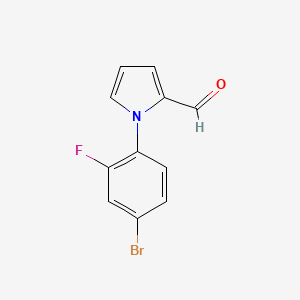
![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)
![7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13962411.png)
